molecular formula C10H8N2O2 B1335007 Bis(isocyanatomethyl)benzene CAS No. 25854-16-4

Bis(isocyanatomethyl)benzene

Cat. No. B1335007
CAS RN: 25854-16-4
M. Wt: 188.18 g/mol
InChI Key: FKTHNVSLHLHISI-UHFFFAOYSA-N
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Patent
US04342852

Procedure details

As the polyisocyanate constituting the urethane resin, there can be mentioned, for example, hexamethylene diisocyanate, xylylene diisocyanate, 1-methyl-2,4-diisocyanate, cyclohexane phenylene diisocyanate, tolylene diisocyanate, chlorophenylene diisocyanate, diphenylmethane-4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenylmethane-4,4',4"-triisocyanate, xylylene-2,2'-diisocyanate, isopropylbenzene-2,4-diisocyanate, an adduct of 1 mole of trimethylol propane and 3 moles of tolylene diisocyanate, and high-molecular-weight polyisocyanates obtained by polymerization of the foregoing polyisocyanates.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([O:4][CH2:5][CH3:6])=O.C(N=C=O)CCCCCN=[C:14]=[O:15].C1(CN=C=O)C(CN=[C:27]=[O:28])=CC=CC=1.[C:33]1(N=C=O)C(N=C=O)=CC=C[CH:38]=1.C1CCCCC1.[CH3:51][C:52]1[C:53](N=C=O)=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1.ClC1C=CC=C(N=C=O)C=1N=C=O.C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1>>[CH2:14]([C:6]([CH2:5][OH:4])([CH2:27][OH:28])[CH2:33][CH3:38])[OH:15].[CH3:51][C:52]1[C:53]([N:1]=[C:2]=[O:4])=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1 |f:3.4|

Inputs

Step One
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Step Three
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)CN=C=O)CN=C=O
Step Eleven
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)N=C=O)N=C=O.C1CCCCC1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Fourteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)N=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04342852

Procedure details

As the polyisocyanate constituting the urethane resin, there can be mentioned, for example, hexamethylene diisocyanate, xylylene diisocyanate, 1-methyl-2,4-diisocyanate, cyclohexane phenylene diisocyanate, tolylene diisocyanate, chlorophenylene diisocyanate, diphenylmethane-4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenylmethane-4,4',4"-triisocyanate, xylylene-2,2'-diisocyanate, isopropylbenzene-2,4-diisocyanate, an adduct of 1 mole of trimethylol propane and 3 moles of tolylene diisocyanate, and high-molecular-weight polyisocyanates obtained by polymerization of the foregoing polyisocyanates.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([O:4][CH2:5][CH3:6])=O.C(N=C=O)CCCCCN=[C:14]=[O:15].C1(CN=C=O)C(CN=[C:27]=[O:28])=CC=CC=1.[C:33]1(N=C=O)C(N=C=O)=CC=C[CH:38]=1.C1CCCCC1.[CH3:51][C:52]1[C:53](N=C=O)=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1.ClC1C=CC=C(N=C=O)C=1N=C=O.C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1>>[CH2:14]([C:6]([CH2:5][OH:4])([CH2:27][OH:28])[CH2:33][CH3:38])[OH:15].[CH3:51][C:52]1[C:53]([N:1]=[C:2]=[O:4])=[CH:54][C:55]([N:58]=[C:59]=[O:60])=[CH:56][CH:57]=1 |f:3.4|

Inputs

Step One
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Step Three
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)CN=C=O)CN=C=O
Step Eleven
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)N=C=O)N=C=O.C1CCCCC1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Fourteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)N=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.